molecular formula C12H12N2O4 B13453780 Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate

Cat. No.: B13453780
M. Wt: 248.23 g/mol
InChI Key: HFZMNJWBRPJCDV-UHFFFAOYSA-N
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Description

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate is a chemical compound with the molecular formula C12H12N2O4 It is a derivative of oxetane, a four-membered cyclic ether, and contains a cyanopyridine moiety

Preparation Methods

The synthesis of Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate typically involves the reaction of 5-cyanopyridin-2-ol with ethyl oxetane-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the cyanopyridine moiety, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The oxetane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological activity .

Comparison with Similar Compounds

Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-[(3-cyanopyridin-2-yl)oxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate: This compound contains an indole moiety instead of an oxetane ring, which may result in different biological activities and applications.

    This compound: This compound is structurally similar but may have different substituents on the oxetane ring or the cyanopyridine moiety, leading to variations in reactivity and function.

The uniqueness of this compound lies in its combination of the oxetane ring and cyanopyridine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 3-(5-cyanopyridin-2-yl)oxyoxetane-3-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-2-17-11(15)12(7-16-8-12)18-10-4-3-9(5-13)6-14-10/h3-4,6H,2,7-8H2,1H3

InChI Key

HFZMNJWBRPJCDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC1)OC2=NC=C(C=C2)C#N

Origin of Product

United States

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